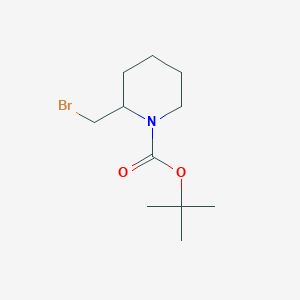

tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate

Description

tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate is a brominated piperidine derivative widely used as a synthetic intermediate in organic chemistry, particularly in pharmaceutical and agrochemical research. The compound features a six-membered piperidine ring with a bromomethyl substituent at the 2-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic manipulations, while the bromomethyl moiety serves as a reactive handle for nucleophilic substitution or cross-coupling reactions.

For instance, tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate (a five-membered ring analog) has a molecular formula of C₁₁H₂₀BrNO₂ and a purity of 96% . By extension, the piperidine version likely shares similar properties but with distinct steric and electronic profiles due to the larger ring size.

Properties

IUPAC Name |

tert-butyl 2-(bromomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJNROBVHDMNFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609150 | |

| Record name | tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889942-58-9 | |

| Record name | tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves two key steps:

- Bromination of a 2-methylpiperidine derivative to introduce the bromomethyl group at the 2-position.

- Esterification or carbamate formation to install the tert-butyl carbamate protecting group on the piperidine nitrogen.

This approach allows selective functionalization at the 2-position while protecting the nitrogen to prevent side reactions.

Detailed Synthetic Route

| Step | Reaction Type | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Bromination | 2-Methylpiperidine + N-bromosuccinimide (NBS) + AIBN (radical initiator) | Radical bromination selectively introduces bromomethyl at the 2-position. Reaction typically performed in an inert solvent under reflux or controlled temperature. |

| 2 | Carbamate Formation | Bromomethylpiperidine + tert-butyl chloroformate + base (e.g., triethylamine) | Formation of tert-butyl carbamate protecting group via nucleophilic substitution on nitrogen. Base scavenges HCl formed during reaction. |

This method ensures regioselective bromination at the 2-position and efficient protection of the amine functionality.

Reaction Conditions and Optimization

- Bromination: Employing N-bromosuccinimide with a radical initiator such as azobisisobutyronitrile (AIBN) under reflux provides good selectivity and yield. Reaction time and temperature are optimized to minimize overbromination or side reactions.

- Carbamate Formation: The reaction with tert-butyl chloroformate is typically carried out at low to ambient temperature in anhydrous conditions to avoid hydrolysis. Triethylamine or other tertiary amines are used as bases to neutralize HCl and drive the reaction to completion.

Alternative Approaches

While the above method is standard, alternative routes have been reported:

- Direct bromination of tert-butyl 2-methylpiperidine-1-carboxylate using brominating agents under controlled radical conditions.

- Using other brominating agents such as phosphorus tribromide (PBr3) or hydrobromic acid under specific conditions, although these may lack selectivity or require careful handling.

Research Findings and Data Analysis

Yield and Purity

| Reaction Step | Typical Yield (%) | Purification Method | Remarks |

|---|---|---|---|

| Bromination | 70–85 | Column chromatography or recrystallization | High regioselectivity achieved |

| Carbamate Formation | 80–95 | Flash chromatography | High purity tert-butyl carbamate obtained |

These yields reflect optimized laboratory-scale syntheses reported in literature, ensuring sufficient material for subsequent synthetic applications.

Reaction Monitoring and Characterization

- NMR Spectroscopy: Confirms substitution at the 2-position and carbamate formation.

- Mass Spectrometry (MS): Confirms molecular weight (278.19 g/mol) and presence of bromine isotopic pattern.

- Chromatography (HPLC/LCMS): Used to monitor reaction progress and purity.

Mechanistic Insights

The key mechanistic step is the radical bromination at the benzylic-like 2-methyl position of piperidine:

- Initiation by AIBN generates radicals.

- Bromine radical abstracts a hydrogen from the 2-methyl group.

- Bromine radical recombines to form the bromomethyl substituent.

Subsequent carbamate formation proceeds via nucleophilic attack of the piperidine nitrogen on tert-butyl chloroformate, releasing chloride ion and forming the carbamate bond.

Comparative Analysis with Related Compounds

| Compound Name | Bromomethyl Position | Unique Features | Synthetic Challenges |

|---|---|---|---|

| This compound | 2-position | Sterically influenced reactivity, regioselectivity required | Radical bromination control at 2-position |

| tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate | 3-position | Different electronic environment, easier bromination | Different regioselectivity and reactivity |

| tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | 4-position | Less steric hindrance, often higher yields | More straightforward bromination |

The 2-position bromination is more challenging due to steric and electronic factors, requiring careful reaction control.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Radical Bromination + Carbamate Formation | NBS, AIBN, reflux; then tert-butyl chloroformate, triethylamine | High regioselectivity; well-established | Requires careful control of radicals |

| Direct Bromination of Protected Piperidine | Brominating agents (PBr3, HBr) on tert-butyl 2-methylpiperidine-1-carboxylate | One-pot approach possible | Lower selectivity; harsher conditions |

| Alternative Radical Initiators | Different radical initiators (e.g., benzoyl peroxide) | Potentially milder conditions | Variable yields and selectivity |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromomethyl group in tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted piperidine derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding methylpiperidine derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of the piperidine ring can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of piperidine-2-carboxylic acid derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products:

- Substituted piperidine derivatives.

- Methylpiperidine derivatives.

- Piperidine-2-carboxylic acid derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Bioactive Compounds

tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate serves as a versatile intermediate in the synthesis of various bioactive compounds. For instance, it can be used to synthesize piperidine derivatives that exhibit significant biological activity, including analgesic and anti-inflammatory properties . The compound's bromomethyl group allows for nucleophilic substitution reactions, facilitating the introduction of diverse functional groups.

1.2 Cannabinoid Research

Research has shown that piperidine derivatives, including those derived from this compound, can modulate the endocannabinoid system. These compounds have been investigated for their potential to selectively inhibit enzymes like monoacylglycerol lipase (MAGL), which plays a crucial role in cannabinoid signaling . Such studies highlight the compound's relevance in developing therapeutic agents for pain management and other conditions related to the endocannabinoid system.

Agrochemical Applications

2.1 Development of Pesticides

The structural features of this compound make it suitable for designing new agrochemicals. Its ability to undergo various chemical transformations enables the synthesis of novel insecticides and herbicides with enhanced efficacy and selectivity . The introduction of piperidine moieties into agrochemical frameworks has been linked to improved biological activity against target pests.

Material Science Applications

3.1 Polymer Chemistry

In polymer science, this compound can act as a functional monomer in the production of specialty polymers. Its reactivity allows for copolymerization with other monomers to create materials with tailored properties for specific applications, such as drug delivery systems or smart materials . The incorporation of piperidine units into polymer backbones can enhance mechanical strength and thermal stability.

Data Tables

Case Studies

Case Study 1: Piperidine Derivatives in Pain Management

A study explored the synthesis of piperidine derivatives from this compound, leading to compounds with potent analgesic effects. These derivatives demonstrated selective inhibition of MAGL, suggesting their potential use in treating chronic pain conditions without the side effects associated with traditional opioids .

Case Study 2: Agrochemical Innovation

Research focused on modifying the structure of known insecticides by incorporating this compound derivatives. The resulting compounds showed improved activity against resistant pest strains, illustrating the compound's utility in developing next-generation agrochemicals .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate is primarily related to its reactivity as an electrophile. The bromomethyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophiles. This reactivity is exploited in various synthetic transformations to introduce functional groups and modify molecular structures.

Comparison with Similar Compounds

tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate

- Key Difference : Bromomethyl group at the 3-position instead of the 2-position.

- Impact : The 3-substituted isomer may exhibit reduced steric hindrance during nucleophilic substitution compared to the 2-substituted derivative. This positional difference can influence reaction pathways in complex syntheses, such as peptide coupling or heterocycle formation.

tert-Butyl 2-(bromomethyl)pyrrolidine-1-carboxylate (QV-3237)

- Key Difference : Five-membered pyrrolidine ring instead of piperidine.

- This compound has a purity of 96% and a CAS number 181258-46-8 . Piperidine derivatives generally offer greater conformational flexibility, which may be advantageous in drug design.

tert-Butyl 3-(iodomethyl)piperidine-1-carboxylate

tert-Butyl N-(4-bromo-3-oxobutyl)-N-methylcarbamate

- Key Difference : Linear bromo-oxobutyl chain instead of a cyclic bromomethyl-piperidine system.

- Impact: The linear structure facilitates different reactivity patterns, such as keto-enol tautomerism or Michael additions, which are irrelevant to the cyclic piperidine derivative. This compound has a CAS number 1566794-10-2 and a molecular formula C₁₀H₁₈BrNO₃ .

Data Table: Comparative Analysis

*Molecular formulas for some compounds are inferred based on structural analogs.

Biological Activity

tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in organic synthesis and medicinal chemistry due to its potential biological activity. This article explores its biological properties, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₁H₂₀BrNO₂ and a molecular weight of 278.19 g/mol. Its structure features a bromomethyl group at the 2-position of the piperidine ring, which enhances its reactivity and versatility as a synthetic intermediate.

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step reactions that allow for precise control over stereochemistry and functional group placement. The bromomethyl group serves as a reactive handle for nucleophilic substitution reactions, enabling the introduction of various functional groups at the 2-position of the piperidine ring. This characteristic expands its utility in synthesizing biologically active compounds.

Key Reactions:

- Nucleophilic substitution with various nucleophiles.

- Formation of derivatives through functionalization of the bromomethyl group.

Case Studies

-

Selective Norepinephrine Reuptake Inhibitors (SNRIs)

- Study Reference: Yu et al. (2010) demonstrated that derivatives synthesized from piperidine compounds exhibited significant SNRI activity, highlighting the importance of the structural modifications enabled by this compound .

- Antiviral Activity

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate | Bromomethyl at position 3 | Versatile building block for drug discovery |

| (R)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate | Same structure but different stereochemistry | Potentially different biological activity |

| (S)-tert-Butyl 3-(iodomethyl)piperidine-1-carboxylate | Iodomethyl group | Higher reactivity compared to brominated derivatives |

Q & A

What are the standard synthetic routes for preparing tert-butyl 2-(bromomethyl)piperidine-1-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via N-Boc protection of piperidine derivatives followed by bromination at the methyl position. A common method involves reacting tert-butyl piperidine-1-carboxylate with bromomethylating agents like NBS (N-bromosuccinimide) under radical initiation or photolytic conditions . Key factors include:

- Temperature control : Elevated temperatures (>60°C) may lead to Boc-group cleavage, reducing yield.

- Solvent selection : Dichloromethane or CCl₄ minimizes side reactions compared to polar solvents.

- Purification : Silica gel chromatography is critical due to residual brominating agents .

How should researchers address gaps in toxicity and ecotoxicity data for this compound?

Available safety data sheets (SDS) classify acute toxicity (Category 4 for oral, dermal, and inhalation exposure) but lack chronic toxicity, bioaccumulation, or soil mobility data . To mitigate risks:

- Substitute analogs : Use tert-butyl 4-(bromomethyl)piperidine-1-carboxylate (CAS 158407-04-6) as a structurally similar reference with better-characterized hazards .

- Precautionary protocols : Implement fume hoods, full PPE (gloves, goggles, lab coats), and waste segregation to prevent environmental release .

What analytical techniques are recommended for characterizing purity and structural integrity?

- NMR spectroscopy : ¹H/¹³C NMR confirms bromomethyl substitution (δ ~3.5–4.0 ppm for CH₂Br) and Boc-group retention.

- HPLC-MS : Quantifies purity (>95%) and detects degradation products like de-Boc intermediates.

- Elemental analysis : Validates molecular formula (C₁₁H₂₀BrNO₂) when synthesizing novel derivatives .

How can researchers optimize reaction pathways to minimize byproducts during derivatization?

Byproduct formation (e.g., di-brominated species) arises from uncontrolled radical reactions. Optimization strategies include:

- Stoichiometric control : Limit brominating agents to 1.1 equivalents.

- Radical inhibitors : Add TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) to suppress over-bromination.

- Kinetic monitoring : Use TLC or in-situ IR to terminate reactions at ~80% conversion .

What are the key stability considerations for long-term storage?

The compound is stable at -20°C under inert atmospheres but degrades via:

- Hydrolysis : Moisture exposure cleaves the Boc group; store with desiccants.

- Light sensitivity : Amber vials prevent radical-induced decomposition.

- Incompatibilities : Segregate from strong oxidizers (e.g., peroxides) to avoid exothermic reactions .

How do contradictory toxicity classifications impact risk assessment in experimental design?

While SDS data classify acute toxicity (Category 4), chronic effects remain unstudied . Researchers should:

- Apply ALARA principles : Minimize airborne exposure using local exhaust ventilation.

- Use predictive models : Estimate ecotoxicity via QSAR (Quantitative Structure-Activity Relationship) tools like EPI Suite™.

- Document deviations : Report any adverse effects in open-access databases to fill data gaps .

What mechanistic insights guide its use in Suzuki-Miyaura cross-coupling reactions?

The bromomethyl group acts as a leaving site for palladium-catalyzed coupling. Key considerations:

- Catalyst selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in aryl boronic acid couplings.

- Base optimization : K₂CO₃ in THF/water mixtures maximizes coupling efficiency.

- Steric effects : Bulky substituents on piperidine may reduce reaction rates, requiring elevated temperatures (~80°C) .

How can researchers validate its role as a pharmaceutical intermediate?

- Metabolic stability assays : Incubate with liver microsomes to assess Boc-group retention.

- Crystallography : Co-crystallize with target enzymes (e.g., kinases) to confirm binding modes.

- Scalability studies : Evaluate reproducibility in flow reactors for gram-scale synthesis .

What strategies resolve low yields in nucleophilic substitution reactions?

Low yields often stem from poor leaving-group activation or steric hindrance. Solutions include:

- Activating agents : Add KI to enhance Br⁻ displacement in SN2 reactions.

- Microwave-assisted synthesis : Reduce reaction times from hours to minutes.

- Solvent polarity : Use DMF or DMSO to stabilize transition states .

How does the compound’s reactivity compare to non-Boc-protected analogs?

The Boc group reduces nucleophilicity at the piperidine nitrogen, directing reactivity to the bromomethyl site. Comparative studies show:

- Reduced side reactions : Boc protection minimizes unwanted alkylation at the amine.

- Enhanced solubility : tert-Butyl groups improve organic-phase partitioning in extraction steps.

- Thermal stability : Decomposition occurs at ~150°C vs. ~100°C for unprotected analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.